Direct Head-to-Head Comparison: Reduced Antifungal Activity vs. Irumamycin
3'-O-Decarbamoylirumamycin exhibits a 4-fold reduction in potency against *Pyricularia oryzae* and a 2.5-fold reduction against *Sclerotinia cinerea* compared to its parent compound, irumamycin [1]. This is a direct consequence of the missing 3'-O-carbamoyl group on the rhamnose sugar moiety [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 0.4 μg/mL against *Pyricularia oryzae*; MIC = 0.4 μg/mL against *Sclerotinia cinerea* |
| Comparator Or Baseline | Irumamycin: MIC < 0.1 μg/mL against *Pyricularia oryzae*; MIC < 0.1 μg/mL against *Sclerotinia cinerea* |
| Quantified Difference | ≥4-fold higher MIC (lower potency) for 3'-O-decarbamoylirumamycin |
| Conditions | Potato-glucose agar (pH 6), 27°C, 3 days incubation [3] |
Why This Matters
Procurement for antifungal screening must account for this potency difference; irumamycin may be preferred for higher sensitivity, while 3'-O-decarbamoylirumamycin offers a distinct activity window for SAR studies.
- [1] Nakagawa, A., Tanaka, Y., Otoguro, K., Omura, S., Takiguchi, T., & Arai, Y. (1985). A new antifungal antibiotic, 3'-O-decarbamoylirumamycin. The Journal of Antibiotics, 38(9), 1266-1269. View Source
- [2] Nakagawa, A., Tanaka, Y., Otoguro, K., Omura, S., Takiguchi, T., & Arai, Y. (1985). A new antifungal antibiotic, 3'-O-decarbamoylirumamycin. The Journal of Antibiotics, 38(9), 1266-1269. View Source
- [3] Nakagawa, A., Tanaka, Y., Otoguro, K., Omura, S., Takiguchi, T., & Arai, Y. (1985). A new antifungal antibiotic, 3'-O-decarbamoylirumamycin. The Journal of Antibiotics, 38(9), 1266-1269. View Source
